molecular formula C7H10ClN3O B13074597 4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine

4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine

Cat. No.: B13074597
M. Wt: 187.63 g/mol
InChI Key: AVORAJQFAVNXFB-UHFFFAOYSA-N
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Description

4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in medicinal chemistry and agriculture.

Preparation Methods

The synthesis of 4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine typically involves the reaction of 2-amino-4,6-dichloropyrimidine with isopropanol under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide, at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine involves its interaction with specific molecular targets. In agricultural applications, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in fungal cells . This leads to the inhibition of fungal growth and proliferation. In medicinal chemistry, the compound’s mechanism may involve binding to specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

4-chloro-6-propan-2-yloxypyrimidin-5-amine

InChI

InChI=1S/C7H10ClN3O/c1-4(2)12-7-5(9)6(8)10-3-11-7/h3-4H,9H2,1-2H3

InChI Key

AVORAJQFAVNXFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=NC=N1)Cl)N

Origin of Product

United States

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